N-(1,3-BENZODIOXOL-5-YL)-N'-(4-CHLOROBENZYL)UREA
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Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-(4-CHLOROBENZYL)UREA is a synthetic organic compound that features a benzodioxole ring and a chlorobenzyl group linked by a urea moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-(4-CHLOROBENZYL)UREA typically involves the reaction of 1,3-benzodioxole-5-amine with 4-chlorobenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N’-(4-CHLOROBENZYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The benzodioxole and chlorobenzyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzodioxole or chlorobenzyl rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-(4-CHLOROBENZYL)UREA would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZODIOXOL-5-YL)-N’-(4-METHYLBENZYL)UREA: Similar structure with a methyl group instead of a chlorine atom.
N-(1,3-BENZODIOXOL-5-YL)-N’-(4-FLUOROBENZYL)UREA: Contains a fluorine atom instead of chlorine.
N-(1,3-BENZODIOXOL-5-YL)-N’-(4-NITROBENZYL)UREA: Features a nitro group instead of chlorine.
Uniqueness
The presence of the chlorobenzyl group in N-(1,3-BENZODIOXOL-5-YL)-N’-(4-CHLOROBENZYL)UREA may impart unique chemical and biological properties compared to its analogs. Chlorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Conclusion
N-(1,3-BENZODIOXOL-5-YL)-N’-(4-CHLOROBENZYL)UREA is a compound with intriguing structural features and potential applications in various scientific fields Its synthesis, chemical reactivity, and biological activities make it a subject of interest for researchers aiming to develop new materials, drugs, and industrial chemicals
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-3-1-10(2-4-11)8-17-15(19)18-12-5-6-13-14(7-12)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJCNOKRIDYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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